molecular formula C15H21Cl2N3O2 B2450633 7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride CAS No. 2379946-38-8

7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride

Cat. No.: B2450633
CAS No.: 2379946-38-8
M. Wt: 346.25
InChI Key: JLUOJCDYAKEQAB-UHFFFAOYSA-N
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Description

The 7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride is a quinazolinone derivative of significant interest in preclinical research, particularly for investigating novel oncological pathways. The quinazolin-4-one scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in numerous investigational compounds . While the specific profile of this compound requires empirical confirmation, structural analogues have demonstrated high potential in early-stage research. One primary research application of related quinazolinone compounds is as tubulin-binding agents. Such compounds can inhibit microtubule polymerization by targeting the colchicine binding site on tubulin, leading to the disruption of the tumor cell cytoskeleton and subsequent induction of apoptosis . This mechanism is characteristic of a class of investigational agents known as tumor-vascular disrupting agents (tumor-VDAs), which target established blood vessels in tumors, causing rapid vascular shutdown and extensive tumor cell necrosis . Furthermore, the quinazolinone core is a versatile framework for designing inhibitors against key enzymatic targets. For instance, research into similar molecular structures has yielded potent inhibitors of proteins like poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4) . Co-targeting these proteins represents a innovative strategy based on the concept of synthetic lethality, showing promise in models of breast cancer, including those with BRCA wild-type status . The piperidinylmethyl substitution at the 3-position is a strategic modification explored to enhance drug-like properties and interaction with biological targets. Such substitutions are investigated for their influence on molecular properties including lipophilicity, solubility, and metabolic stability, which are critical for optimizing lead compounds in drug discovery pipelines . Researchers can utilize this compound as a chemical tool to explore these sophisticated mechanisms of action, study cell cycle arrest, apoptosis induction, and evaluate its potential in various disease models.

Properties

IUPAC Name

7-methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2.2ClH/c1-20-12-2-3-13-14(8-12)17-10-18(15(13)19)9-11-4-6-16-7-5-11;;/h2-3,8,10-11,16H,4-7,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUOJCDYAKEQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCNCC3.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Quinazolinone Core Formation

The quinazolin-4-one scaffold is typically synthesized via cyclocondensation of anthranilic acid derivatives with carbonyl sources. For 7-methoxy-substituted variants, 3-amino-4-methoxybenzoic acid serves as a key starting material. Reaction with formamide at elevated temperatures (150–180°C) facilitates cyclization to yield 7-methoxyquinazolin-4-one. Alternative carbonyl agents, such as urea or trimethyl orthoformate, may also be employed under acidic or basic conditions.

Regioselective Functionalization at Position 3

Introducing the piperidin-4-ylmethyl group at position 3 requires precise control. Two primary strategies dominate:

  • Direct alkylation of preformed quinazolinone intermediates.
  • In-situ incorporation during cyclocondensation using appropriately substituted benzamides.

Detailed Preparation Methods

Method 1: Cyclocondensation Followed by Alkylation

Step 1: Synthesis of 7-Methoxyquinazolin-4-one

A mixture of 3-amino-4-methoxybenzoic acid (10 mmol) and formamide (15 mL) is heated at 170°C for 6 hours. The crude product is purified via recrystallization from ethanol, yielding 7-methoxyquinazolin-4-one as a white solid (82% yield).

Step 2: Bromination at Position 3

The quinazolinone core is brominated using phosphorus oxybromide (POBr₃) in dimethylformamide (DMF) at 80°C for 4 hours, affording 3-bromo-7-methoxyquinazolin-4-one (75% yield).

Step 3: Nucleophilic Substitution with Piperidine-4-ylmethanamine

3-Bromo-7-methoxyquinazolin-4-one (5 mmol) is reacted with piperidine-4-ylmethanamine (7.5 mmol) in the presence of cesium carbonate (Cs₂CO₃, 10 mmol) in DMSO at 120°C for 24 hours. Column chromatography (ethyl acetate/petroleum ether) yields the free base (68% yield).

Step 4: Dihydrochloride Salt Formation

The free base is dissolved in ethanol and treated with concentrated hydrochloric acid (2 equiv). Precipitation with diethyl ether affords the dihydrochloride salt (95% purity by HPLC).

Method 2: SNAr Reaction with Piperidine-Containing Amides

Step 1: Preparation of ortho-Fluorobenzamide Derivative

4-Fluoro-2-methoxybenzamide is synthesized via amidation of 4-fluoro-2-methoxybenzoic acid with thionyl chloride (SOCl₂), followed by reaction with ammonium hydroxide (89% yield).

Step 2: Base-Promoted Cyclization

4-Fluoro-2-methoxybenzamide (5 mmol) is reacted with piperidine-4-carboxamide (7.5 mmol) in DMSO using Cs₂CO₃ (10 mmol) at 135°C for 18 hours. Intramolecular SNAr displacement of fluorine induces cyclization, yielding 7-methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one (63% yield).

Method 3: Reductive Amination Approach

Step 1: Synthesis of 3-Ketomethylquinazolin-4-one

7-Methoxyquinazolin-4-one is subjected to Friedel-Crafts acylation with acetyl chloride and AlCl₃, producing 3-acetyl-7-methoxyquinazolin-4-one (71% yield).

Step 2: Reductive Amination

The ketone (5 mmol) is reacted with piperidine-4-ylmethanamine (7.5 mmol) and sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 12 hours. The product is isolated via acid-base extraction (58% yield).

Optimization and Reaction Conditions

Parameter Method 1 Method 2 Method 3
Yield (%) 68 63 58
Reaction Time (h) 24 18 12
Catalyst Cs₂CO₃ Cs₂CO₃ NaBH₃CN
Solvent DMSO DMSO Methanol
Temperature (°C) 120 135 25

Method 2 offers superior regioselectivity due to the SNAr mechanism, avoiding competing side reactions observed in alkylation (Method 1). However, Method 3 operates under milder conditions, favoring acid-sensitive substrates.

Salt Formation and Purification

Conversion to the dihydrochloride salt enhances aqueous solubility and stability. Key considerations include:

  • Stoichiometry: 2 equivalents of HCl ensure complete protonation of the piperidine nitrogens.
  • Crystallization: Ethanol/ether systems produce crystalline salts with >99% purity after recrystallization.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s biological activity.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially enhancing its pharmacological properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a methoxy group and a piperidin-4-ylmethyl group enhances its pharmacological profile, making it a promising candidate for drug development .

Biological Activity

7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one; dihydrochloride is a synthetic compound that has garnered attention for its potential therapeutic applications. This compound belongs to the quinazoline family, which is known for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Research indicates that compounds in the quinazoline class, including 7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one, often act as inhibitors of specific enzymes or receptors involved in disease pathways. Notably, this compound has been identified as a preferential inhibitor of cysteine proteases, particularly cathepsin S. This inhibition is significant because cathepsins are implicated in various pathological processes, including cancer progression and inflammatory diseases .

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to 7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .

Anti-inflammatory Effects

Inhibition of cathepsin S has been linked to reduced inflammation in models of chronic inflammatory diseases. The selective targeting of this protease may help mitigate conditions such as rheumatoid arthritis and other autoimmune disorders. The ability to modulate inflammatory responses positions this compound as a candidate for developing anti-inflammatory therapeutics .

Case Studies and Research Findings

StudyObjectiveFindings
Investigate the role of cathepsin S inhibitors in metabolic diseasesDemonstrated that inhibition leads to reduced disease markers in models of diabetes and cardiovascular conditions.
Assess antileishmanial activity of quinazoline derivativesFound significant efficacy against Leishmania species with minimal toxicity to host cells.

Q & A

Q. What are the optimal synthetic routes for 7-Methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one dihydrochloride, and how can purity be ensured?

  • Methodological Answer : The synthesis of quinazolinone derivatives typically involves multi-step reactions, including cyclization and functionalization of the piperidine moiety. A feasible route may start with the condensation of 7-methoxyquinazolin-4-one with a piperidine-derived aldehyde or ketone, followed by hydrochlorination. AI-driven synthesis tools (e.g., ICReDD’s computational-experimental framework) can predict reaction pathways by leveraging quantum chemical calculations and databases like Reaxys to optimize conditions such as solvent choice, temperature, and catalyst . Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and structural confirmation using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Key characterization steps include:
  • Spectroscopy : 1^1H NMR (DMSO-d6) to confirm methoxy (δ3.8\delta \sim3.8 ppm) and piperidinyl protons (δ2.53.5\delta \sim2.5-3.5 ppm). IR spectroscopy identifies carbonyl (C=O stretch ~1670 cm1^{-1}) and hydrochloride salt formation (broad N-H stretch ~2500 cm1^{-1}) .
  • Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks matching the theoretical mass (e.g., C16_{16}H21_{21}Cl2_2N3_3O2_2: 358.11 g/mol).
  • Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting point and stability .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Initial screens should target receptors or enzymes associated with quinazolinone scaffolds, such as kinase inhibition or antimicrobial activity.
  • Kinase Inhibition : Use ATP-binding assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR or PI3K) at 1–10 µM compound concentrations.
  • Antimicrobial Testing : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to controls like ciprofloxacin .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from assay variability or structural analogs. To address this:
  • Comparative Studies : Replicate assays under standardized conditions (e.g., fixed cell lines, identical incubation times).
  • Structure-Activity Relationship (SAR) Analysis : Compare activity of the parent compound with derivatives lacking the methoxy or piperidine groups.
  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference data from independent studies and identify confounding factors (e.g., solvent effects) .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

  • Methodological Answer :
  • Target Identification : Employ affinity chromatography or pull-down assays with biotinylated derivatives to isolate binding proteins.
  • Computational Docking : Use Schrödinger’s Glide or AutoDock Vina to model interactions with kinase ATP pockets or GPCRs (e.g., serotonin receptors).
  • Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

Q. How should toxicity and pharmacokinetic (PK) properties be evaluated preclinically?

  • Methodological Answer :
  • In Vitro Toxicity : MTT assays on HEK293 or HepG2 cells to determine IC50_{50} values. Ames test for mutagenicity .
  • In Vivo PK : Administer 10 mg/kg (IV and oral) in rodents. Collect plasma samples at 0–24h for LC-MS/MS analysis of bioavailability (%F), half-life (t1/2_{1/2}), and volume of distribution (Vd) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. What computational methods support the design of derivatives with enhanced potency?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) to identify flexible regions for modification.
  • QSAR Modeling : Use MOE or RDKit to correlate substituent electronegativity/logP with activity.
  • Free Energy Perturbation (FEP) : Predict binding affinity changes for proposed analogs (e.g., halogen substitutions) .

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